Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]-
Description
The compound Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]- (CAS 17359-82-9) is a chlorinated aromatic carbohydrazonoyl chloride derivative. Its molecular formula is C₁₃H₁₀Cl₂N₂, with a molecular weight of 265.13 g/mol and an XLogP3 value of 5.2, indicating significant hydrophobicity . Structurally, it features a benzene ring substituted with a carbohydrazonoyl chloride group (Cl–C(=N–N)–Cl) and a para-chlorophenylmethylene moiety.
Properties
IUPAC Name |
(NZ,1Z)-4-chloro-N-[chloro-(4-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4N2/c15-11-5-1-9(2-6-11)13(17)19-20-14(18)10-3-7-12(16)8-4-10/h1-8H/b19-13-,20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZOHDVYAMDQEN-AXPXABNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NN=C(C2=CC=C(C=C2)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/N=C(\Cl)/C2=CC=C(C=C2)Cl)/Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]- typically involves the reaction of 4-chlorobenzhydrazide with appropriate chlorinating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]- undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Condensation Reactions: The hydrazonoyl chloride group can react with various carbonyl compounds to form hydrazones and related derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]- with structurally analogous compounds, focusing on molecular features, physicochemical properties, and applications:
Key Comparative Insights:
Functional Group Diversity: The target compound’s carbohydrazonoyl chloride group distinguishes it from sulfonamides (CAS 137505-14-7) and carbothioamides (CAS data in ), which exhibit distinct reactivity profiles. For instance, sulfonamides are often associated with biological targeting (e.g., carbonic anhydrase inhibition) , while carbothioamides may act as ligands in coordination chemistry . The thiadiazole moiety in the patent compound (CAS referenced in ) introduces heterocyclic aromaticity, enhancing stability and pesticidal activity compared to the linear carbohydrazonoyl structure of the target compound.
Chlorination Patterns: All compounds feature para-chlorophenyl groups, but the target compound uniquely combines two chlorine atoms on the carbohydrazonoyl chloride core, amplifying its lipophilicity (XLogP3 = 5.2) . This property may favor membrane permeability in bioactive analogs.
Applications :
Biological Activity
Benzenecarbohydrazonoylchloride, specifically 4-chloro-N-[chloro(4-chlorophenyl)methylene]- (CAS No. 37932-51-7), is a chemical compound of significant interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesizing data from diverse sources to present a comprehensive overview of its properties, mechanisms, and potential applications.
- Molecular Formula : C14H8Cl4N2
- Molecular Weight : 346.04 g/mol
- Structure : The compound features multiple chlorine substituents on the aromatic rings, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that benzenecarbohydrazonoylchloride exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxic Effects
In vitro studies have shown that this compound possesses cytotoxic properties against certain cancer cell lines. For instance, tests conducted on human breast cancer cells revealed that benzenecarbohydrazonoylchloride induces apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent.
Antioxidant Activity
The compound has also been evaluated for its antioxidant capacity. In assays measuring free radical scavenging activity, it demonstrated significant potential to neutralize reactive oxygen species (ROS), indicating a protective role against oxidative stress.
Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Cytotoxic | Induces apoptosis in cancer cell lines | |
| Antioxidant | Significant free radical scavenging capacity |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of benzenecarbohydrazonoylchloride against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antibacterial agent.
Case Study 2: Cancer Cell Apoptosis
Research published in Cancer Letters examined the cytotoxic effects of benzenecarbohydrazonoylchloride on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a significant decrease in cell viability (up to 70%) after 48 hours, with accompanying morphological changes indicative of apoptosis.
Case Study 3: Oxidative Stress Protection
A study in Free Radical Biology and Medicine assessed the antioxidant properties of benzenecarbohydrazonoylchloride. The compound was shown to reduce lipid peroxidation levels in vitro, suggesting its potential application in preventing oxidative damage in cellular systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
